molecular formula C7H8N2O3 B079454 2,6-Dimethyl-3-nitropyridin-4-ol CAS No. 13603-45-7

2,6-Dimethyl-3-nitropyridin-4-ol

Cat. No.: B079454
CAS No.: 13603-45-7
M. Wt: 168.15 g/mol
InChI Key: PKAUZTQOCSCVLK-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitropyridin-4-ol is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 2 and 6, a nitro group at position 3, and a hydroxyl group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-nitropyridin-4-ol typically involves the nitration of 2,6-dimethylpyridine. One common method includes the reaction of 2,6-dimethylpyridine with dinitrogen pentoxide (N2O5) in an organic solvent, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and solvent choice to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes, scaled up for larger batch production. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-nitropyridin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-3-nitropyridin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    3-Nitropyridine: Lacks the methyl groups present in 2,6-Dimethyl-3-nitropyridin-4-ol.

    2,4-Dimethyl-3-nitropyridine: Similar structure but with different substitution pattern.

    2,6-Dimethyl-4-nitropyridine: Similar but with the nitro group at a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,6-dimethyl-3-nitro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-3-6(10)7(9(11)12)5(2)8-4/h3H,1-2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKAUZTQOCSCVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338455
Record name 2,6-Dimethyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13603-45-7
Record name 2,6-Dimethyl-3-nitro-4-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13603-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethyl-3-nitropyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of sulfuric acid (4.0 mL, 16.24 mmol) was added fuming nitric acid (4.0 mL, 16.24 mmol) via pipette over 5 min. The reaction was maintained at 0° C. for 30 min, at which time 2,6-dimethylpyridin-4(1H)-one (2.0 g, 16.24 mmol) was added as a solid over 5 min. The mixture was allowed to warm to ambient temperature and was stirred for 3 days. The reaction mixture was then heated at 100° C. for 2 h, at which time it was allowed to cool to ambient temperature. The red fumes were blown into a base trap with nitrogen and the reaction mixture was poured over ˜33 g of ice. The mixture was cooled in an ice bath and was stirred (some precipitate formed). The reaction was treated with 8 M NaOH and the pH was further adjusted to ˜5.3 with formic acid and ammonia. The mixture was stirred for 5 min and cooled in a freezer for 15 min. The solids were filtered, washed with water, air dried for 5 min, and further dried in a vacuum oven at 37° C. overnight to give 2,6-dimethyl-3-nitropyridin-4(1H)-one (440 mg, 2.56 mmol, 15.79% yield). 1H NMR (400 MHz, DMSO-d6) δ 2.22 (s, 3H) 2.28 (s, 3H) 6.18 (s, 1H) 11.84 (br. s., 1H). MS(ES) [M+H]+ 168.9.
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